Abemaciclib metabolite M18 hydrochloride is a significant compound derived from the cyclin-dependent kinase (CDK) inhibitor, Abemaciclib. This metabolite exhibits notable antitumor activity and is classified as a small molecule. It has been identified as a potent inhibitor of CDK4 and CDK6, which are crucial for cell cycle progression. The compound is also recognized for its role in the development of targeted therapies, particularly in combination with other agents to enhance therapeutic efficacy against various cancers.
Abemaciclib metabolite M18 hydrochloride is synthesized from Abemaciclib, which is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The compound is commercially available through various suppliers for research purposes and is not intended for human use.
The synthesis of Abemaciclib metabolite M18 hydrochloride involves several chemical reactions that transform the parent compound, Abemaciclib, into its active metabolite. The primary method for synthesizing this compound typically includes:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the progress of the reaction and confirm the identity of the synthesized product.
The molecular formula of Abemaciclib metabolite M18 hydrochloride is , with a molecular weight of 531 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Abemaciclib metabolite M18 undergoes various metabolic reactions in vivo, primarily mediated by cytochrome P450 enzymes. Key reactions include:
The identification of these metabolites often involves advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for simultaneous quantification and structural elucidation.
Abemaciclib metabolite M18 functions primarily by inhibiting CDK4 and CDK6, leading to:
This mechanism is particularly relevant in cancer cells where dysregulation of the cell cycle contributes to tumor growth.
Abemaciclib metabolite M18 hydrochloride has several scientific applications, including:
This compound represents a valuable tool in oncology research, particularly in understanding cell cycle regulation and developing targeted cancer therapies.
CAS No.: 89139-42-4
CAS No.: 32694-82-9
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2
CAS No.: 2375662-42-1